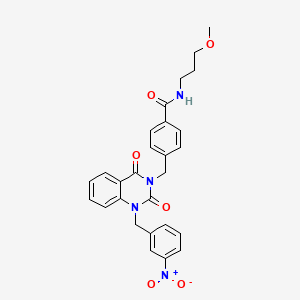
N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Applications
Quinazoline derivatives, similar to the compound , have been investigated for their pharmacological applications. A study explored the pharmacological and structure–activity relationships of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, focusing on their potential as diuretic, antihypertensive, and anti-diabetic agents in rats (Rahman et al., 2014).
Sigma-2 Receptor Probes
Research on benzamide analogues, which are structurally related to the compound , indicates their use in studying sigma-2 receptors. A study synthesized N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and evaluated its binding to sigma-2 receptors, suggesting its usefulness as a ligand for studying sigma-2 receptors in vitro (Xu et al., 2005).
Gastrokinetic Activity
Certain benzamide derivatives have been evaluated for their gastrokinetic activity, demonstrating effects on gastric emptying in animal models (Kato et al., 1992). This indicates potential applications in digestive system disorders.
Anticonvulsant Activity
The synthesis and evaluation of N‐(substituted)‐1‐methyl‐2,4‐dioxo‐1,2‐dihydroquinazoline‐3(4H)‐carboxamides, which are structurally related, revealed potent anticonvulsant activities in tests, highlighting their potential in epilepsy treatment (Deepakumari et al., 2016).
Anticancer Potential
Compounds containing quinazoline units, similar to the compound in focus, have shown promising results in cytotoxicity screenings against various cancer cell lines. This suggests their potential utility in cancer research and treatment (Soda et al., 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form 3-nitrobenzylidene ethyl acetoacetate. This intermediate is then reacted with anthranilic acid to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid. The carboxylic acid is then coupled with N-(3-methoxypropyl)-4-aminobenzamide using EDCI/HOBt as coupling agents to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "ethyl acetoacetate", "anthranilic acid", "N-(3-methoxypropyl)-4-aminobenzamide", "EDCI", "HOBt" ], "Reaction": [ "Step 1: Reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form 3-nitrobenzylidene ethyl acetoacetate.", "Step 2: Reaction of 3-nitrobenzylidene ethyl acetoacetate with anthranilic acid in the presence of a base such as potassium carbonate to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Step 3: Coupling of 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid with N-(3-methoxypropyl)-4-aminobenzamide using EDCI/HOBt as coupling agents to form the final product N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
Numéro CAS |
899920-60-6 |
Nom du produit |
N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Formule moléculaire |
C27H26N4O6 |
Poids moléculaire |
502.527 |
Nom IUPAC |
N-(3-methoxypropyl)-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C27H26N4O6/c1-37-15-5-14-28-25(32)21-12-10-19(11-13-21)17-30-26(33)23-8-2-3-9-24(23)29(27(30)34)18-20-6-4-7-22(16-20)31(35)36/h2-4,6-13,16H,5,14-15,17-18H2,1H3,(H,28,32) |
Clé InChI |
HYQBYYFOLFUGRN-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





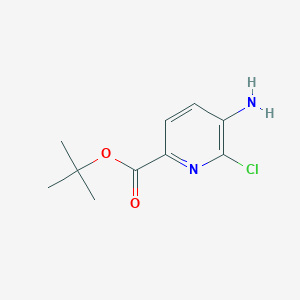
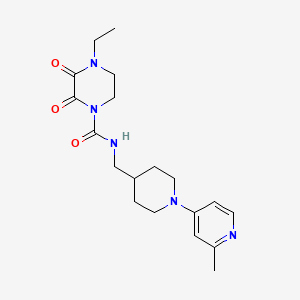
![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)
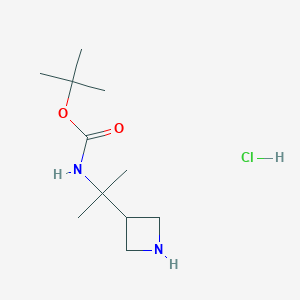
![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)
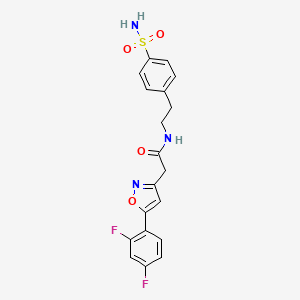
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2422181.png)
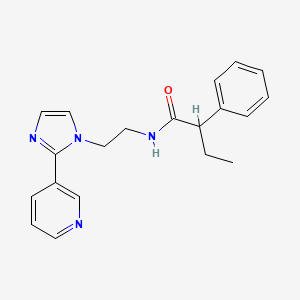
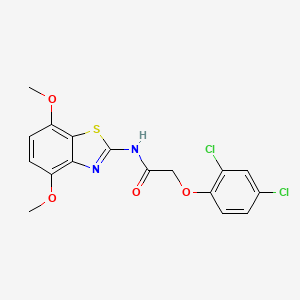
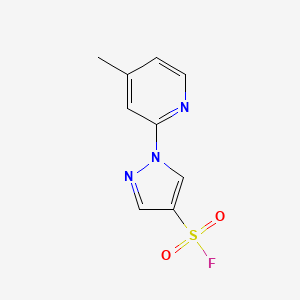
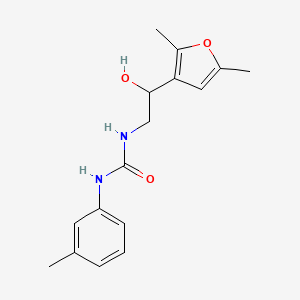
![6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2422190.png)